FXR antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

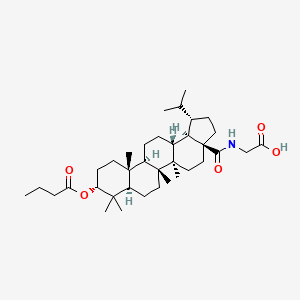

Structure

3D Structure

Properties

Molecular Formula |

C36H59NO5 |

|---|---|

Molecular Weight |

585.9 g/mol |

IUPAC Name |

2-[[(1S,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27+,30+,33-,34+,35+,36-/m0/s1 |

InChI Key |

CLKCLHBPLVDIOB-VCXUAKCGSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of FXR Antagonist 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in various metabolic pathways has made it a promising therapeutic target for a range of conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[1][2] While FXR agonists have been the primary focus of drug development, there is growing interest in the therapeutic potential of FXR antagonists. This technical guide provides an in-depth overview of the discovery and synthesis of a potent, non-steroidal FXR antagonist, herein referred to as FXR Antagonist 1 (based on compound 5s from a cited study).

Discovery of a Novel Non-Steroidal FXR Antagonist

The discovery of this compound originated from a focused effort to develop non-steroidal FXR modulators. The initial design was based on a previously identified trisubstituted isoxazole scaffold, which was then subjected to structural modifications to explore the structure-activity relationship and optimize for antagonistic activity. This process involved the synthesis of a library of 39 new trisubstituted isoxazole derivatives, leading to the identification of compounds with pharmacological profiles ranging from agonist to antagonist.

Lead Optimization and Structure-Activity Relationship (SAR)

The lead optimization strategy focused on modifications at three key positions of the isoxazole scaffold. Through systematic variations of substituents, researchers were able to delineate the structural requirements for FXR antagonism. A significant finding was that the introduction of a thienyl-substituted isoxazole ring resulted in a compound with potent antagonistic activity against FXR. This key modification, along with other structural refinements, led to the identification of this compound (compound 5s) as a lead candidate with good cellular potency.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core trisubstituted isoxazole ring followed by the addition of key side chains. The general synthetic scheme is outlined below.

Experimental Protocol for Synthesis

The synthesis of the target compound involves several key steps, including the formation of an oxime, chlorination, cycloaddition to form the isoxazole ring, reduction, bromination, and subsequent coupling reactions, followed by final hydrolysis to yield the carboxylic acid.

Step 1: Synthesis of the Oxime To a solution of the starting ketone in a mixture of ethanol and water, hydroxylamine hydrochloride is added. The reaction mixture is heated to 90°C for 24 hours to yield the corresponding oxime.

Step 2: Chlorination of the Oxime The oxime is dissolved in N,N-dimethylformamide (DMF), and N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is stirred for 2 hours to afford the chloro-oxime intermediate.

Step 3: Formation of the Isoxazole Ring The chloro-oxime is reacted with a substituted alkyne in the presence of sodium methoxide in methanol at room temperature for 16 hours. This [3+2] cycloaddition reaction forms the trisubstituted isoxazole ring.

Step 4: Functional Group Manipulations The ester group on the isoxazole intermediate is reduced to an alcohol using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (THF). The resulting alcohol is then converted to a bromide using phosphorus tribromide (PBr3) in diethyl ether.

Step 5: Side Chain Coupling The bromide intermediate is coupled with a substituted pyrazole in DMF with potassium carbonate as a base at room temperature for 10 hours.

Step 6: Final Hydrolysis The ester group on the biphenyl moiety is hydrolyzed using sodium hydroxide in a mixture of methanol, THF, and water to yield the final carboxylic acid product, this compound.

Biological Activity and Characterization

This compound has been characterized through a series of in vitro assays to determine its potency and mechanism of action.

Quantitative Data

| Compound | Assay Type | Target | Potency (IC50) | Reference |

| This compound (5s) | Cellular Transactivation Assay | FXR | 12.2 ± 0.2 µM | |

| Guggulsterone | Coactivator Recruitment Assay | FXR | 6.47 µM | |

| Compound 9a | Cellular Luciferase Assay | FXR | 4.6 µM |

Experimental Protocols for Biological Assays

3.2.1. Cell Culture and Transfection HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For the transactivation assay, cells are transiently transfected with plasmids encoding for human FXRα, retinoid X receptor α (RXRα), an FXR response element-luciferase reporter (pGL3-FXRE), and a control plasmid (pRL-SV40).

3.2.2. Luciferase Reporter Gene Assay Transfected HEK-293T cells are treated with varying concentrations of the test compound in the presence or absence of the FXR agonist chenodeoxycholic acid (CDCA). After 20 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The antagonistic activity is determined by the ability of the compound to inhibit CDCA-induced luciferase expression.

3.2.3. Homogeneous Time-Resolved Fluorescence (HTRF) Assay The HTRF assay is used to assess the direct binding of the antagonist to the FXR ligand-binding domain (LBD) and its ability to disrupt the interaction between FXR and its coactivator. The assay measures the fluorescence resonance energy transfer between a europium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and an allophycocyanin-labeled coactivator peptide. The IC50 value is determined by the concentration of the antagonist that causes a 50% reduction in the HTRF signal.

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway

The farnesoid X receptor plays a central role in regulating the expression of genes involved in bile acid synthesis and transport. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements in the promoter regions of target genes. This leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR antagonists block this pathway by preventing the recruitment of coactivators to the FXR/RXR heterodimer.

Caption: FXR signaling pathway and the mechanism of antagonism.

Experimental Workflow for Antagonist Discovery

The discovery of a novel FXR antagonist involves a multi-stage process that begins with the design and synthesis of a compound library, followed by a series of in vitro and in vivo screening assays to identify and characterize lead candidates.

Caption: General experimental workflow for the discovery of an FXR antagonist.

Conclusion

The discovery and synthesis of potent and selective FXR antagonists like the one described in this guide represent a significant advancement in the field of metabolic disease research. The detailed understanding of the structure-activity relationships and the development of robust synthetic routes are crucial for the continued development of this class of compounds as potential therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of FXR antagonists in various disease indications.

References

The Core Mechanism of Farnesoid X Receptor (FXR) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, is a critical regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism.[1] Its role as a ligand-activated transcription factor has made it a significant target for therapeutic intervention in a variety of metabolic and inflammatory diseases. While FXR agonists have been extensively studied, the development of FXR antagonists has emerged as a promising and distinct therapeutic strategy. This technical guide provides an in-depth exploration of the core mechanism of action of FXR antagonists, detailing the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds.

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is activated by bile acids, its natural ligands.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional regulation.

A primary function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][3] This suppression is primarily mediated through two interconnected pathways:

-

The Small Heterodimer Partner (SHP) Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[2] SHP, in turn, inhibits the transcriptional activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α), which are essential for the transcription of the CYP7A1 gene.

-

The Fibroblast Growth Factor 19 (FGF19) Pathway: In the intestine, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents). FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), and its co-receptor β-Klotho. This interaction activates a signaling cascade that ultimately leads to the repression of CYP7A1 expression.

By inhibiting these pathways, FXR antagonists disrupt the negative feedback loop on bile acid synthesis, leading to various downstream physiological effects.

References

The Tipping Point: An In-depth Technical Guide to the Structure-Activity Relationship of Farnesoid X Receptor (FXR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR) has emerged as a pivotal regulator of bile acid, lipid, and glucose homeostasis, making it a compelling therapeutic target for a spectrum of metabolic diseases. While agonist-based therapies have been the primary focus, a growing body of evidence highlights the therapeutic potential of FXR antagonists in conditions such as dyslipidemia and certain cancers. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of FXR antagonists, complete with detailed experimental protocols and visual workflows to empower researchers in this dynamic field.

The FXR Signaling Axis: A Target for Antagonism

FXR, a nuclear receptor, is endogenously activated by bile acids.[1][2] This activation triggers a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression.[3] A key event in this cascade is the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that, in turn, downregulates Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][5] FXR antagonists function by binding to the receptor's ligand-binding domain (LBD), preventing the conformational changes necessary for coactivator recruitment and thereby inhibiting downstream signaling.

Caption: FXR Signaling Pathway and Point of Antagonist Intervention.

Deciphering the Code: Structure-Activity Relationships of FXR Antagonists

The quest for potent and selective FXR antagonists has unveiled a variety of chemical scaffolds. The following tables provide a quantitative summary of the SAR for prominent antagonist classes.

Table 1: Substituted-Isoxazole Derivatives

The isoxazole scaffold, originally identified in the context of FXR agonists, has been successfully modified to yield potent antagonists. Structure-activity relationship studies have revealed that the nature and bulkiness of the substituent at the 5-position of the isoxazole ring are critical for antagonistic activity.

| Compound | R-Group at Position 5 | IC50 (µM) | Key Observation |

| 1 | -H | > 10 | Unsubstituted phenyl is inactive. |

| 2 | -OCH3 | 8.2 | Electron-donating groups show moderate activity. |

| 3 | -Cl | 2.5 | Electron-withdrawing groups enhance potency. |

| 4 | -CF3 | 0.7 | Bulky, lipophilic groups significantly improve antagonism. |

Table 2: Pyrazole-Based Antagonists

A series of 1,3,4-trisubstituted pyrazolones has been identified as non-steroidal FXR antagonists. Modifications around the pyrazole core have demonstrated a significant impact on their inhibitory potential.

| Compound | R1 | R2 | IC50 (µM) | Key Observation |

| 5a | -CH3 | -H | 5.6 | Basic scaffold with moderate activity. |

| 5b | -CH2CH3 | -H | 2.1 | Increasing alkyl chain length at R1 improves potency. |

| 5c | -CH3 | -Cl | 1.3 | Halogen substitution at R2 enhances activity. |

| 5d | -CH2CH3 | -Cl | 0.4 | Combination of optimal R1 and R2 yields a potent antagonist. |

The Antagonist's Gauntlet: A Workflow for Discovery and Characterization

The identification and validation of novel FXR antagonists follow a structured experimental cascade, progressing from high-throughput screening to in-depth mechanistic studies.

Caption: Experimental Workflow for FXR Antagonist Drug Discovery.

Core Experimental Protocols

A robust evaluation of FXR antagonists necessitates a suite of well-defined assays. The following protocols provide a detailed methodology for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Binding

This high-throughput biochemical assay is designed to identify compounds that disrupt the interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.

-

Principle: The assay quantifies the FRET between a donor fluorophore-labeled antibody bound to a tagged FXR-LBD and an acceptor fluorophore-labeled coactivator peptide. Agonist-induced proximity results in a high FRET signal. Antagonists compete with a reference agonist, leading to a dose-dependent decrease in the FRET signal.

-

Materials:

-

Recombinant human FXR-LBD (e.g., GST-tagged)

-

Biotinylated coactivator peptide (e.g., SRC-1)

-

Terbium-labeled anti-GST antibody (donor)

-

Streptavidin-d2 (acceptor)

-

FXR agonist (e.g., GW4064)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.5 M KF)

-

-

Methodology:

-

Dispense test compounds and a sub-maximal concentration of the FXR agonist into a 384-well plate.

-

Add a mixture of FXR-LBD and the terbium-labeled antibody.

-

Add a mixture of the biotinylated coactivator peptide and streptavidin-d2.

-

Incubate for 2-4 hours at room temperature.

-

Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor fluorescence and determine the percent inhibition relative to controls.

-

FXR-Mediated Transcriptional Reporter Assay

This cell-based assay evaluates the ability of a compound to inhibit FXR-mediated gene transcription.

-

Principle: Cells are co-transfected with an FXR expression vector and a reporter construct where a luciferase gene is driven by an FXR response element (FXRE). Agonist treatment induces luciferase expression, which is quantified by luminescence. Antagonists will suppress this induction.

-

Materials:

-

HEK293T cells

-

Full-length human FXR expression vector

-

FXRE-driven luciferase reporter vector

-

A constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

FXR agonist (e.g., chenodeoxycholic acid - CDCA)

-

-

Methodology:

-

Co-transfect HEK293T cells with the FXR expression vector, FXRE-luciferase reporter, and normalization control vector.

-

After 24 hours, treat the cells with test compounds in the presence of a sub-maximal concentration of CDCA.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the FXRE-luciferase activity to the control reporter activity and calculate the percent inhibition.

-

Coactivator and Corepressor Recruitment Assays

These assays provide mechanistic insight into how antagonists modulate the interaction of FXR with its coregulatory proteins.

-

Principle: A mammalian two-hybrid system is employed. The FXR-LBD is fused to a GAL4 DNA-binding domain ("bait"), and a coactivator or corepressor is fused to a VP16 activation domain ("prey"). Interaction between the bait and prey in the presence of a test compound drives the expression of a GAL4-responsive reporter gene.

-

Materials:

-

GAL4-FXR-LBD expression vector

-

VP16-coactivator (e.g., SRC-1) or VP16-corepressor (e.g., NCoR) expression vector

-

GAL4-responsive luciferase reporter vector

-

-

Methodology:

-

Co-transfect cells with the bait, prey, and reporter vectors.

-

Treat cells with the test compound, with and without an FXR agonist.

-

Measure luciferase activity after 24 hours.

-

Antagonists are expected to reduce the agonist-induced recruitment of coactivators and may enhance the recruitment of corepressors.

-

The systematic application of these assays, guided by a clear understanding of the underlying SAR principles, is essential for the successful discovery and development of the next generation of FXR-targeted therapeutics.

References

- 1. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]

- 2. Nuclear receptor ligands and cofactor recruitment: is there a coactivator "on deck"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FXR Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Core Subject: FXR Antagonist 1

This technical guide provides a comprehensive overview of this compound, a novel compound with significant potential in the field of metabolic disease research. This document details its alternative names, chemical properties, mechanism of action, and relevant experimental data and protocols.

Alternative Names and Synonyms

This compound is most commonly known in scientific literature and commercial sources by the following names:

-

Compound F6

-

CAS Number: 2295804-68-9

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₅₉NO₅ | [1] |

| Molecular Weight | 585.86 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Note: The chemical structure of this compound (Compound F6) is a derivative of betulinic acid, as described in the primary literature by Zhang C, et al. (2022). For the exact chemical structure, readers are referred to this publication.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the Farnesoid X Receptor (FXR), with a pronounced effect in the intestine. Its mechanism of action involves the inhibition of intestinal FXR signaling, which in turn leads to a feedback activation of hepatic FXR. This dual action contributes to its therapeutic effects in models of nonalcoholic steatohepatitis (NASH).

The proposed signaling pathway for intestinal FXR antagonism is depicted below.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ | 2.1 µM | HEK293T cells | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of the primary assays used to characterize this compound.

In Vitro FXR Antagonist Activity Assay (HEK293T Cell-based Luciferase Reporter Assay)

This assay is designed to measure the ability of a compound to inhibit FXR activation in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: Cells are transiently co-transfected with a luciferase reporter plasmid containing an FXR response element (FXRE) and an expression vector for human FXR. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

Compound Treatment: Following transfection, cells are treated with a fixed concentration of an FXR agonist (e.g., GW4064 or CDCA) and varying concentrations of this compound (typically in a log-fold dilution series).

-

Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The percentage of inhibition is calculated relative to the agonist-only control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Nonalcoholic Steatohepatitis (NASH) Model

Animal models are essential for evaluating the therapeutic efficacy of drug candidates in a physiological setting.

Objective: To assess the in vivo efficacy of this compound in a diet-induced mouse model of NASH.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet-Induced NASH: Mice are fed a high-fat, high-cholesterol, and high-fructose diet (or other appropriate NASH-inducing diet) for a specified period (e.g., 16-24 weeks) to induce the NASH phenotype, characterized by steatosis, inflammation, and fibrosis.

-

Compound Administration: this compound is administered orally (e.g., by gavage) at various doses (e.g., 10, 30 mg/kg/day) for a defined treatment period (e.g., 8-12 weeks). A vehicle control group is included.

-

Endpoint Analysis: At the end of the treatment period, various parameters are assessed:

-

Liver Histology: Livers are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) is determined.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury. Plasma lipid profiles are also analyzed.

-

Gene Expression Analysis: Hepatic and intestinal tissues are collected for quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Shp, Fgf15) and genes involved in fibrosis and inflammation.

-

Conclusion

This compound (Compound F6) represents a promising therapeutic candidate for the treatment of NASH and potentially other metabolic diseases. Its selective antagonism of intestinal FXR and subsequent feedback activation of hepatic FXR provide a unique and advantageous mechanism of action. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in furthering the understanding and potential clinical application of this compound.

References

In-Depth Technical Guide: Betulinic Acid Derivatives as Farnesoid X Receptor (FXR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic pathways has made it a promising therapeutic target for a variety of conditions, including nonalcoholic steatohepatitis (NASH). While FXR agonists have been extensively studied, recent research has highlighted the therapeutic potential of FXR antagonists, particularly those that act selectively in the intestine. This technical guide focuses on a novel class of FXR antagonists derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. We will delve into the core aspects of their discovery, characterization, and mechanism of action, with a specific focus on the lead compound, F6. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Rationale for Intestinal FXR Antagonism

The farnesoid X receptor (FXR) is highly expressed in the liver and intestine, where it plays a pivotal role in maintaining metabolic homeostasis.[1] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR), binds to FXR response elements (FXREs) on target genes, and modulates their transcription.[2] One of the primary functions of FXR activation is the negative feedback regulation of bile acid synthesis through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15; FGF19 in humans) in the intestine.[2] This signaling axis is crucial for preventing the accumulation of cytotoxic levels of bile acids.

While FXR agonists have shown promise in treating liver diseases, their systemic action can lead to undesirable side effects. In contrast, selective antagonism of intestinal FXR has emerged as an attractive therapeutic strategy. Inhibition of intestinal FXR signaling can lead to a number of beneficial metabolic effects, making it a compelling approach for diseases like NASH.[1]

Betulinic acid, a pentacyclic triterpenoid, has been identified as a scaffold for the development of novel FXR modulators. Through systematic chemical modifications, a series of betulinic acid derivatives have been synthesized and evaluated for their FXR antagonistic activity. This guide will focus on the most potent of these derivatives, compound F6, and its characterization as an intestinal FXR antagonist.

Quantitative Data: Structure-Activity Relationship of Betulinic Acid Derivatives

A series of betulinic acid derivatives were synthesized and evaluated for their ability to antagonize FXR activity. The inhibitory potency of these compounds was determined using a luciferase reporter assay, and the half-maximal inhibitory concentration (IC50) was calculated for each derivative. The lead compound, F6, demonstrated the most potent FXR antagonistic activity.

Table 1: FXR Antagonistic Activity of Betulinic Acid Derivatives

| Compound | IC50 (µM) |

| F6 | 2.1 |

(Note: The full quantitative data for the entire series of betulinic acid derivatives is typically found in the supplementary information of the primary research publication. While the IC50 for the lead compound F6 is reported as 2.1 µM, a comprehensive table with data for other derivatives is not publicly available in the searched resources.)

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the betulinic acid derivatives as FXR antagonists.

Chemical Synthesis of Betulinic Acid Derivatives (General Scheme)

The synthesis of the betulinic acid derivatives involves a multi-step process starting from commercially available betulin. The general synthetic route is outlined below. The complete, detailed synthesis protocol for each specific derivative, including compound F6 (3α-butyryloxy-N-(carboxymethyl)-lup-20(29)-en-28-amide), would be found in the experimental section of the primary publication.

Caption: General synthetic workflow for betulinic acid derivatives.

FXR Antagonist Luciferase Reporter Assay

This cell-based assay is used to determine the functional antagonism of the synthesized compounds against FXR.

-

Cell Line: Human embryonic kidney 293T (HEK293T) cells are commonly used for this assay.

-

Plasmids:

-

An expression vector for the human FXRα.

-

An expression vector for the retinoid X receptor α (RXRα).

-

A luciferase reporter plasmid containing FXR response elements (FXREs), such as the bile salt export pump (BSEP) promoter.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Protocol:

-

HEK293T cells are seeded in 96-well plates.

-

The cells are co-transfected with the FXRα, RXRα, FXRE-luciferase, and Renilla luciferase plasmids.

-

After incubation, the cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid [CDCA]) in the presence or absence of the test compounds (betulinic acid derivatives) at various concentrations.

-

Following another incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity. The percent inhibition of FXR activity by the test compounds is calculated relative to the agonist-only control.

-

IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

References

An In-depth Technical Guide on the Role of FXR Antagonism in Nonalcoholic Steatohepatitis (NASH) Pathology

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) with a growing global prevalence and no approved pharmacotherapy. The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of metabolic and inflammatory pathways and has been a primary focus of drug development for NASH. The prevailing therapeutic strategy has centered on FXR agonism to leverage its beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. However, systemic FXR activation is associated with adverse effects, including pruritus and dyslipidemia. This has spurred investigation into alternative approaches.

This technical guide explores the emerging and nuanced role of FXR antagonism in NASH pathology. Contrary to the prevailing paradigm, recent preclinical evidence demonstrates that targeted, tissue-specific antagonism of FXR in the intestine presents a promising therapeutic avenue. This strategy is centered on disrupting the newly identified "microbiome-intestine-liver ceramide axis." Intestinal FXR activation drives the synthesis of ceramides, which circulate to the liver and promote lipogenesis, endoplasmic reticulum (ER) stress, inflammation, and fibrosis. By selectively blocking intestinal FXR, antagonists can mitigate these downstream pathological effects in the liver, offering a novel mechanism for treating NASH while potentially avoiding the side effects of systemic agonists.

This document provides a detailed overview of the signaling pathways, summarizes key preclinical data for intestinal-specific FXR antagonists like Glycine-β-muricholic acid (Gly-MCA), and outlines the experimental protocols used to validate this therapeutic concept.

The Prevailing Paradigm: FXR Agonism in NASH

FXR is highly expressed in the liver and intestine, where it functions as a sensor for bile acids.[1][2] Its activation orchestrates a complex transcriptional network that governs bile acid, lipid, and glucose metabolism.[3][4] In the context of NASH, the rationale for FXR agonism is compelling:

-

Bile Acid Homeostasis: Activated FXR suppresses bile acid synthesis by inducing the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine, both of which inhibit the rate-limiting enzyme CYP7A1.[5] This prevents the accumulation of cytotoxic bile acids.

-

Lipid Metabolism: FXR activation transcriptionally represses Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key driver of de novo lipogenesis, thereby reducing hepatic fat accumulation.

-

Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and repress hepatic gluconeogenic genes.

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation can inhibit the pro-inflammatory NF-κB pathway and suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.

This strong biological rationale has led to the development of numerous FXR agonists, with some advancing to late-stage clinical trials for NASH.

The Rationale for FXR Antagonism: The Intestinal Ceramide Axis

While systemic FXR activation is largely beneficial, a growing body of evidence suggests a paradoxical role for FXR in the intestine. Activation of intestinal FXR has been shown to drive the synthesis of ceramides, a class of bioactive sphingolipids. These intestine-derived ceramides enter portal circulation and travel to the liver, where they exert potent lipotoxic and pro-inflammatory effects, thereby contributing to NASH progression.

This "intestine-liver ceramide axis" provides a compelling rationale for a tissue-specific therapeutic strategy: selective antagonism of intestinal FXR to reduce the production of pathogenic ceramides.

Mechanism of Action:

-

FXR Activation in the Intestine: In a state of metabolic stress (e.g., high-fat diet), intestinal FXR is activated by bile acids.

-

Upregulation of Ceramide Synthesis: Activated intestinal FXR upregulates the expression of genes critical for ceramide synthesis, such as ceramide synthase 6 (CerS6) and sphingomyelin phosphodiesterase 3 (Smpd3).

-

Transport to the Liver: Newly synthesized ceramides are transported from the intestine to the liver via the portal vein.

-

Hepatic Pathogenesis: In the liver, ceramides act as signaling molecules that:

-

Induce ER stress, leading to hepatocyte apoptosis and inflammation.

-

Promote de novo lipogenesis by increasing the activity of SREBP-1c.

-

Contribute to insulin resistance.

-

An intestinal-specific FXR antagonist intervenes at step 2, blocking the transcriptional upregulation of ceramide synthesis genes and thereby cutting off the supply of these lipotoxic molecules to the liver.

Preclinical Evidence for FXR Antagonists in NASH

The primary evidence for the therapeutic potential of FXR antagonism comes from preclinical studies using the intestine-specific antagonist Glycine-β-muricholic acid (Gly-MCA).

Key Compound: Glycine-β-muricholic acid (Gly-MCA)

Gly-MCA is a murine bile acid that acts as a potent and selective antagonist of intestinal FXR. Studies using two different diet-induced mouse models of NASH demonstrated that oral administration of Gly-MCA significantly ameliorated the disease phenotype.

Table 1: Summary of Quantitative Preclinical Data for Gly-MCA in a NASH Mouse Model Data compiled from studies using a high-fat, high-fructose, high-cholesterol diet model.

| Parameter | Control (NASH Diet) | Gly-MCA Treatment | % Change | Pathological Significance |

| Liver Histology | ||||

| NAFLD Activity Score (NAS) | ~6.5 | ~3.0 | ↓ ~54% | Reduced steatosis, inflammation, ballooning |

| Fibrosis Stage (0-4) | ~2.5 | ~1.0 | ↓ ~60% | Attenuation of liver fibrosis |

| Serum Markers | ||||

| Alanine Aminotransferase (ALT, U/L) | ~250 | ~100 | ↓ ~60% | Reduced hepatocellular injury |

| Aspartate Aminotransferase (AST, U/L) | ~300 | ~120 | ↓ ~60% | Reduced hepatocellular injury |

| Gene Expression (Intestine) | ||||

| Shp (FXR target gene) | 100% (baseline) | ~40% | ↓ ~60% | Confirms intestinal FXR antagonism |

| CerS6 (Ceramide synthesis) | 100% (baseline) | ~50% | ↓ ~50% | Reduced ceramide synthesis machinery |

| Smpd3 (Ceramide synthesis) | 100% (baseline) | ~60% | ↓ ~40% | Reduced ceramide synthesis machinery |

| Gene Expression (Liver) | ||||

| Col1a1 (Fibrosis marker) | 100% (baseline) | ~30% | ↓ ~70% | Reduced pro-fibrotic signaling |

| Timp1 (Fibrosis marker) | 100% (baseline) | ~40% | ↓ ~60% | Reduced pro-fibrotic signaling |

| Tnf-α (Inflammation marker) | 100% (baseline) | ~50% | ↓ ~50% | Reduced pro-inflammatory signaling |

| Chop (ER stress marker) | 100% (baseline) | ~45% | ↓ ~55% | Reduced hepatic ER stress |

Other Potential Antagonists

Ursodeoxycholic acid (UDCA): UDCA is a hydrophilic bile acid used to treat certain cholestatic liver diseases. It has been postulated to act as an FXR antagonist. However, its mechanism is controversial, with some studies suggesting it may function as an agonist in the ileum, complicating its classification and therapeutic rationale in NASH.

Experimental Protocols

Validating the role of FXR antagonism in NASH requires a combination of in vitro screening assays and in vivo disease models.

In Vitro: FXR Reporter Gene Assay (Antagonist Mode)

This assay is the standard for quantifying a compound's ability to inhibit FXR activation.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO) is used.

-

Transfection: Cells are co-transfected with several plasmids:

-

An expression vector for human or mouse FXR.

-

An expression vector for its heterodimer partner, Retinoid X Receptor (RXR).

-

A reporter plasmid containing a luciferase gene downstream of multiple FXR response elements (FXREs).

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment:

-

Cells are first treated with a known FXR agonist (e.g., GW4064 or CDCA) at a concentration that elicits a submaximal response (EC₈₀).

-

Concurrently or shortly after, cells are treated with various concentrations of the test antagonist compound.

-

-

Incubation: Cells are incubated for 18-24 hours to allow for gene transcription and protein expression.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase substrate is added. The light output from both the firefly (FXR-driven) and Renilla (control) luciferases is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla signal. The ability of the antagonist to reduce the agonist-induced signal is calculated, and an IC₅₀ value is determined.

In Vivo: Diet-Induced Obese NASH Mouse Model

This protocol is used to assess the efficacy of an FXR antagonist in a physiologically relevant model of NASH.

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Diet-Induced NASH: Mice are fed a specialized diet high in trans-fat, fructose, and cholesterol (e.g., AMLN or GAN diet) for a period of 20-30 weeks to induce a robust NASH phenotype with significant fibrosis.

-

Treatment: After disease establishment, mice are randomized into treatment groups. The test antagonist (e.g., Gly-MCA) is administered daily via oral gavage for 8-12 weeks. A vehicle control group receives the gavage solution without the compound.

-

Monitoring: Body weight, food intake, and general health are monitored throughout the study.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and samples are collected.

-

Blood: Serum is collected for analysis of liver enzymes (ALT, AST) and metabolic parameters.

-

Liver and Intestine: Tissues are harvested. A portion is fixed in formalin for histology, while other portions are snap-frozen for gene expression (qRT-PCR) and protein analysis.

-

-

Histopathological Analysis:

-

Formalin-fixed liver tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and a fibrosis stain like Sirius Red or Masson's Trichrome.

-

A blinded pathologist scores the slides according to the NAFLD Activity Score (NAS) for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).

-

Fibrosis is staged separately on a scale of 0 (none) to 4 (cirrhosis).

-

Conclusion and Future Directions

The concept of FXR antagonism for NASH represents a significant paradigm shift from the established focus on agonism. The discovery of the intestine-liver ceramide axis provides a strong mechanistic rationale for the use of intestine-specific FXR antagonists. Preclinical data for compounds like Gly-MCA are highly encouraging, demonstrating robust improvements in liver histology, inflammation, and fibrosis in relevant animal models.

This targeted approach holds the potential to deliver therapeutic benefits for NASH while circumventing the known side effects associated with systemic FXR activation. However, the field is still in its nascent stages.

Future work should focus on:

-

Developing Novel Antagonists: Discovery and optimization of potent, selective, and orally bioavailable FXR antagonists with intestine-restricted activity.

-

Translational Studies: Validating the role of the intestine-liver ceramide axis in human NASH patients.

-

Safety and Toxicology: Thoroughly evaluating the long-term safety of chronic intestinal FXR inhibition.

-

Combination Therapies: Exploring the potential of combining intestinal FXR antagonists with other therapeutic agents that have complementary mechanisms of action.

References

- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]

- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR: a promising target for the metabolic syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Farnesoid X Receptor (FXR) Signaling Pathway: A Core Regulator in Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of a wide array of metabolic processes. Its profound influence on bile acid homeostasis, lipid and glucose metabolism, and inflammation has positioned it as a key therapeutic target for a spectrum of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia. This technical guide provides a comprehensive overview of the FXR signaling pathway, its role in metabolic diseases, quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling cascades.

The FXR Signaling Pathway: A Multi-faceted Metabolic Sensor

FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. The primary endogenous ligands for FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent.[2]

The activation of FXR initiates a complex signaling cascade that impacts multiple metabolic pathways:

-

Bile Acid Homeostasis: FXR plays a central role in maintaining the appropriate levels of bile acids in the enterohepatic circulation. In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in bile acid synthesis.[1][2] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[1]

-

Lipid Metabolism: FXR activation generally leads to a reduction in plasma and hepatic triglyceride levels. This is achieved through several mechanisms, including the SHP-mediated repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, and its downstream targets such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). FXR also influences the expression of genes involved in lipoprotein metabolism, such as apolipoproteins.

-

Glucose Metabolism: The role of FXR in glucose homeostasis is complex and can be context-dependent. In diabetic models, FXR activation has been shown to lower blood glucose levels by repressing the expression of key gluconeogenic enzymes like Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). FXR activation can also enhance insulin sensitivity in peripheral tissues.

FXR in Metabolic Diseases: Pathophysiology and Therapeutic Targeting

Dysregulation of the FXR signaling pathway is implicated in the pathogenesis of several metabolic disorders.

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Reduced hepatic FXR expression has been observed in NAFLD patients. Activation of FXR is a promising therapeutic strategy for NAFLD/NASH due to its ability to:

-

Decrease hepatic lipogenesis.

-

Reduce liver inflammation.

-

Improve hepatic fibrosis.

Obeticholic acid (OCA), a potent FXR agonist, has been extensively studied in clinical trials for NASH and has shown significant improvements in liver histology, particularly in reducing fibrosis.

Type 2 Diabetes

The role of FXR in type 2 diabetes is multifaceted. While some studies suggest that FXR activation can improve glucose tolerance and insulin sensitivity, others indicate a more complex interplay. In diabetic animal models, treatment with FXR agonists has been shown to lower blood glucose and improve metabolic parameters. The therapeutic potential of targeting FXR for type 2 diabetes is an active area of research.

Dyslipidemia

FXR plays a significant role in regulating lipid levels. Activation of FXR generally leads to a decrease in plasma triglycerides. However, some FXR agonists have been associated with an increase in LDL cholesterol and a decrease in HDL cholesterol, which is a potential concern for cardiovascular health.

Quantitative Data on FXR Signaling in Metabolic Diseases

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of FXR activation in metabolic diseases.

Table 1: Effect of FXR Agonist (GW4064) on Gene Expression in Livers of Diabetic (db/db) Mice

| Gene | Fold Change vs. Vehicle | Reference |

| SHP | ↑ ~2.5 | |

| SREBP-1c | ↓ ~0.6 | |

| PEPCK | ↓ ~0.5 | |

| G6Pase | ↓ ~0.4 |

Table 2: Effect of FXR Agonist (GW4064) on Metabolic Parameters in Diabetic (db/db) Mice

| Parameter | Change vs. Vehicle | Reference |

| Plasma Glucose | ↓ ~30% | |

| Plasma Triglycerides | ↓ ~50% | |

| Hepatic Triglycerides | ↓ ~40% |

Table 3: Clinical Trial Results of Obeticholic Acid (OCA) in NASH Patients with Fibrosis

| Outcome | OCA 25 mg | Placebo | Reference |

| Fibrosis Improvement (≥1 stage) without worsening of NASH | 23% of patients | 12% of patients | |

| NASH Resolution without worsening of fibrosis | Not statistically significant | Not statistically significant | |

| Pruritus (side effect) | 51% of patients | 19% of patients |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research in the field of FXR signaling.

Luciferase Reporter Gene Assay for FXR Activation

This assay is used to screen for and characterize FXR agonists and antagonists by measuring the transcriptional activity of FXR in a cell-based system.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for human or mouse FXR

-

Expression plasmid for RXRα

-

Luciferase reporter plasmid containing FXREs upstream of a minimal promoter (e.g., pGL4.23[luc2/minP/Hygro] with inserted FXREs)

-

Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex. In a sterile tube, mix the FXR expression plasmid, RXRα expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.

-

In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the DNA mixture and the diluted transfection reagent. Incubate at room temperature for 20-30 minutes to allow complex formation.

-

Add the transfection complex to each well containing cells in fresh serum-free medium.

-

-

Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh complete medium containing the test compounds (potential FXR agonists or antagonists) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After 24-48 hours of incubation with the compounds, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luciferase Assay:

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Target Gene Identification

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as FXR.

Materials:

-

Cells or tissues expressing FXR

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonication equipment

-

ChIP-grade anti-FXR antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with the anti-FXR antibody or control IgG overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequence reads to the reference genome.

-

Perform peak calling to identify regions of the genome that are enriched for FXR binding.

-

Annotate the peaks to identify the nearest genes.

-

Perform motif analysis to identify the DNA sequence motifs enriched in the FXR binding sites.

-

Visualizing the FXR Signaling Network

The following diagrams, generated using the DOT language, illustrate the core FXR signaling pathways in metabolic regulation.

Caption: Core FXR signaling pathway in the hepatocyte.

Caption: Intestinal FXR signaling and its crosstalk with the liver.

Caption: FXR's role in regulating lipid metabolism.

Caption: FXR's inhibitory effect on gluconeogenesis.

Conclusion

The Farnesoid X Receptor signaling pathway stands as a central hub in the intricate network of metabolic regulation. Its ability to sense bile acid levels and orchestrate downstream responses in lipid and glucose metabolism underscores its significance in maintaining metabolic homeostasis. The growing body of evidence implicating dysregulated FXR signaling in the pathophysiology of NAFLD, type 2 diabetes, and dyslipidemia has propelled it to the forefront of therapeutic development. While FXR agonists have shown promise in clinical trials, particularly for NASH, further research is needed to fully elucidate the tissue-specific roles of FXR and to develop second-generation modulators with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the FXR signaling pathway, equipping researchers and drug development professionals with the knowledge to further explore this promising therapeutic target.

References

Molecular Basis of Farnesoid X Receptor (FXR) Antagonist Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role as a key metabolic sensor has made it an attractive therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.[1][4] While FXR agonists have been extensively studied, there is a growing interest in the therapeutic potential of FXR antagonists. These molecules offer a distinct approach to modulating FXR activity and have shown promise in preclinical models for conditions such as hypercholesterolemia and certain cancers. This technical guide provides a comprehensive overview of the molecular basis of FXR antagonist binding, detailing the structural interactions, experimental methodologies for characterization, and the associated signaling pathways.

The Farnesoid X Receptor (FXR) and its Endogenous Ligands

FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. The primary endogenous ligands for FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent. Upon binding of an agonist, the FXR ligand-binding domain (LBD) undergoes a conformational change that facilitates the recruitment of coactivators and the dissociation of corepressors, leading to the activation of target gene expression.

Molecular Mechanism of FXR Antagonism

FXR antagonists exert their effects by binding to the LBD and preventing the receptor from adopting its active conformation. This can occur through several mechanisms:

-

Competitive Binding: Many antagonists are competitive inhibitors that bind to the same ligand-binding pocket as endogenous agonists. By occupying this pocket, they prevent the binding of activating bile acids.

-

Allosteric Modulation: Some antagonists may bind to sites distinct from the agonist pocket, inducing conformational changes that prevent coactivator recruitment or stabilize a corepressor-bound state.

-

Disruption of Dimerization: Antagonists can interfere with the formation of the functional FXR/RXR heterodimer, which is essential for DNA binding and transcriptional regulation.

A key structural feature in FXR activation is the positioning of helix 12 (H12) in the LBD. In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a surface for coactivator binding. Antagonists often disrupt this conformation, causing H12 to adopt a position that either blocks the coactivator binding site or promotes the binding of corepressors.

Quantitative Analysis of FXR Antagonist Binding and Function

The characterization of FXR antagonists involves a suite of biophysical and cell-based assays to determine their binding affinity, potency, and mechanism of action. The following tables summarize quantitative data for a selection of known FXR antagonists.

| Antagonist | Chemical Class | IC50 | Assay Type | Reference |

| Guggulsterone | Steroid | 15-17 µM | Cell-based reporter assay | |

| Tauro-β-muricholic acid (T-β-MCA) | Bile Acid | 40 µM | Not specified | |

| Gly-MCA | Bile Acid | Not specified | Not specified | |

| NDB | Non-steroidal | 3.4 µM | Not specified | |

| FLG249 | Non-steroidal | 32.0 nM | Not specified | |

| DY268 | Non-steroidal | 7.5 nM (binding) | TR-FRET | |

| 468 nM (functional) | Cell-based reporter assay | |||

| Compound 2a | Diterpene | 1.29 µM | Yeast two-hybrid | |

| Compound 3a | Daphneone | 1.79 µM | Yeast two-hybrid | |

| Compound 9a | Seco-cholesterol | 4.6 µM | Cell-based reporter assay | |

| Compound 12 | Non-steroidal | 7.8 nM (binding) | TR-FRET | |

| <0.001 nM (functional) | Luciferase reporter assay | |||

| Compound 15 (FLG249 analog) | Non-steroidal | 32.9 nM (binding) | TR-FRET | |

| 0.05 nM (functional) | Luciferase reporter assay | |||

| Compound 24 | Non-steroidal | 0.06 µM | Cell-based reporter assay |

| Antagonist | Kd | Assay Type | Reference |

| Compound 24 | 0.3 µM | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols for Characterizing FXR Antagonists

Accurate and reproducible experimental data are crucial for the development of novel FXR antagonists. The following sections provide detailed methodologies for key assays used in their characterization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay for quantifying ligand binding. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle: A terbium (Tb)-labeled anti-GST antibody (donor) binds to a GST-tagged FXR LBD. A fluorescently labeled tracer ligand (acceptor) binds to the LBD. When an unlabeled antagonist competes with the tracer for binding to the LBD, the FRET signal is reduced.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 0.1% BSA, and 2 mM DTT.

-

GST-FXR-LBD: Purified and diluted to the desired concentration in Assay Buffer.

-

Tb-anti-GST Antibody: Diluted in Assay Buffer.

-

Fluorescent Tracer: Diluted in Assay Buffer.

-

Test Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer to the final desired concentrations (final DMSO concentration should be ≤1%).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of GST-FXR-LBD to each well.

-

Add 5 µL of the test compound or vehicle control.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a pre-mixed solution of Tb-anti-GST antibody and fluorescent tracer.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the ratio of acceptor to donor emission to normalize for well-to-well variations.

-

Plot the emission ratio against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.

Principle: Donor beads are coated with streptavidin, and acceptor beads are coated with an antibody against a tag on the FXR LBD (e.g., 6xHis). A biotinylated coactivator peptide and the tagged FXR LBD are brought into proximity upon agonist binding. Antagonists disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM MOPS (pH 7.4), 50 mM NaF, 50 mM CHAPS, and 0.1% BSA.

-

GST-FXR-LBD: Purified and diluted in Assay Buffer.

-

Biotinylated Coactivator Peptide (e.g., SRC1): Diluted in Assay Buffer.

-

Streptavidin-coated Donor Beads and Anti-GST Acceptor Beads: Reconstituted and diluted in Assay Buffer according to the manufacturer's instructions. Kept in the dark.

-

Test Compounds: Serially diluted in DMSO and then in Assay Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of GST-FXR-LBD to each well.

-

Add 5 µL of the test compound or vehicle control.

-

Add 5 µL of biotinylated coactivator peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a pre-mixed suspension of donor and acceptor beads.

-

Incubate for 1-2 hours at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal intensity against the log of the antagonist concentration and fit to a dose-response curve to calculate the IC50.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on ligand binding, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Principle: The FXR LBD is immobilized on a sensor chip. The test compound is flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Protocol:

-

Immobilization of FXR-LBD:

-

Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.

-

Inject the purified FXR-LBD in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the chip surface.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound dilutions over the sensor surface at a constant flow rate.

-

After the association phase, switch to running buffer alone to monitor the dissociation phase.

-

Regenerate the sensor surface between different compound injections if necessary, using a mild regeneration solution (e.g., low pH glycine).

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

-

Cell-Based Reporter Gene Assay

Cell-based reporter assays measure the functional consequence of FXR antagonist binding in a cellular context.

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE. In the presence of an agonist, FXR activates the transcription of the luciferase gene. An antagonist will inhibit this activation, leading to a decrease in luciferase activity.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, an FXRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Assay Procedure:

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with a fixed concentration of an FXR agonist (e.g., CDCA or GW4064) in the presence of varying concentrations of the test antagonist.

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Measurement:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

-

Data Analysis:

-

Plot the normalized luciferase activity against the log of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in FXR antagonism is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the FXR signaling pathway and a typical high-throughput screening workflow for identifying FXR antagonists.

FXR Signaling Pathway

References

The Role of FXR Antagonist 1 in Bile Acid Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic regulation has made it a prime therapeutic target for a variety of conditions, including nonalcoholic steatohepatitis (NASH) and other liver diseases. While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists, particularly those with tissue-specific actions. This technical guide provides a comprehensive overview of "FXR antagonist 1" (also known as compound F6), a potent and orally active intestinal-selective FXR antagonist. We will delve into its mechanism of action, its effects on bile acid homeostasis, and provide detailed experimental protocols for its characterization.

Introduction to FXR and Bile Acid Homeostasis

Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The enterohepatic circulation of bile acids is a highly efficient process that is tightly regulated to maintain a stable bile acid pool size and prevent the accumulation of cytotoxic levels of bile acids. FXR is a key sensor in this regulatory network.[1]

Activation of FXR in the liver by bile acids transcriptionally induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[2] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15) in rodents and its ortholog FGF19 in humans. FGF15/19 is secreted into the portal circulation and signals to the liver to repress CYP7A1 expression, providing a second layer of negative feedback regulation.[3] FXR also regulates the expression of key bile acid transporters, including the Bile Salt Export Pump (BSEP) in the liver and the Apical Sodium-dependent Bile acid Transporter (ASBT) and Organic Solute Transporter α/β (OSTα/β) in the intestine, to facilitate bile acid flux.[2][4]

This compound: A Selective Intestinal Modulator

"this compound," also identified as compound F6, is a derivative of betulinic acid and has been characterized as a potent and selective antagonist of intestinal FXR.

Chemical Properties of this compound (Compound F6):

| Property | Value | Reference |

| CAS Number | 2295804-68-9 | |

| Molecular Formula | C36H59NO5 | |

| Molecular Weight | 585.86 g/mol | |

| IC50 | 2.1 µM | |

| Solubility | Soluble in DMSO |

This compound exhibits oral activity and selectively inhibits FXR signaling in the intestine. This tissue-specific action is a key feature, as it allows for the modulation of bile acid metabolism without the systemic effects that might be associated with pan-FXR antagonists.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively inhibiting the binding of endogenous bile acid ligands to FXR in the enterocytes of the intestine. This leads to a cascade of downstream events that ultimately impact bile acid homeostasis.

Intestinal FXR Antagonism

By blocking FXR activation in the intestine, this compound prevents the induction of key FXR target genes, most notably FGF15. The reduced expression and secretion of FGF15 from the intestine into the portal circulation removes a critical negative feedback signal to the liver.

Hepatic Response to Intestinal FXR Antagonism

The decrease in circulating FGF15 levels leads to the de-repression of CYP7A1 and CYP8B1 gene expression in the liver. This results in an increased rate of bile acid synthesis from cholesterol. This indirect activation of hepatic bile acid synthesis is a key consequence of the intestine-selective antagonism of FXR.

Figure 1: Signaling pathway of this compound.

Quantitative Effects on Gene Expression and Bile Acid Profile

The administration of this compound leads to significant and quantifiable changes in the expression of key genes involved in bile acid homeostasis and in the overall bile acid pool composition.

Gene Expression Changes

Studies in mouse models of NASH have demonstrated the dose-dependent effects of this compound on the expression of FXR target genes in the ileum and liver.

Table 1: Effect of this compound on Gene Expression in a NASH Mouse Model

| Gene | Tissue | Treatment (10 mg/kg, p.o.) | Fold Change vs. Vehicle | Reference |

| Intestinal Genes | ||||

| Shp | Ileum | This compound | ↓ (Significant Decrease) | |

| Fgf15 | Ileum | This compound | ↓ (Significant Decrease) | |

| Ostα | Ileum | This compound | ↓ (Significant Decrease) | |

| Hepatic Genes | ||||

| Cyp7a1 | Liver | This compound | ↑ (Significant Increase) | |

| Cyp8b1 | Liver | This compound | ↑ (Significant Increase) |

Note: "↓" indicates downregulation, and "↑" indicates upregulation.

Bile Acid Pool and Composition

The increased hepatic synthesis of bile acids resulting from intestinal FXR antagonism leads to alterations in the size and composition of the bile acid pool. While specific quantitative data for this compound's effect on individual bile acid species are still emerging in publicly available literature, studies with other intestinal FXR antagonists and in FXR-deficient models provide insights into the expected changes. A general trend observed is an increase in the total bile acid pool size and a shift in the composition towards a higher proportion of primary bile acids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and effects of this compound.

FXR Reporter Gene Assay (Luciferase-based)

This assay is used to determine the in vitro antagonist activity of a compound against FXR.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates and co-transfected with a GAL4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

After 24 hours, cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) at its EC50 concentration, along with varying concentrations of the test antagonist (this compound).

-

Control wells include cells treated with vehicle (DMSO), agonist alone, and antagonist alone.

-

-

Luciferase Assay:

-

After 24 hours of incubation, cells are lysed.

-

Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

The antagonist activity is determined by the percentage of inhibition of the agonist-induced luciferase activity.

-

IC50 values are calculated from the dose-response curves.

-

Figure 2: Workflow for FXR reporter gene assay.

Bile Acid Profiling by LC-MS/MS

This method is used to quantify the concentrations of individual bile acid species in biological samples.

Protocol:

-

Sample Preparation (Mouse Liver):

-

Homogenize ~50 mg of frozen liver tissue in 1 mL of methanol containing internal standards (deuterated bile acids).

-

Vortex and centrifuge to precipitate proteins.

-

Collect the supernatant and dry it under nitrogen.

-

Reconstitute the dried extract in 50% methanol for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol, both containing 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify specific bile acid transitions.

-

-

Data Analysis:

-

Generate standard curves for each bile acid using authentic standards.

-

Calculate the concentration of each bile acid in the samples based on the standard curves and normalized to the internal standards and tissue weight.

-

Figure 3: Workflow for bile acid profiling by LC-MS/MS.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the relative mRNA levels of FXR target genes.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-